(R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine
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Overview
Description
®-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride is a chiral amine compound that features a difluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,3-difluoro-4-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is then converted to an amine through a substitution reaction with ammonia or an amine source.
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated resolution techniques, and efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in asymmetric synthesis as a chiral catalyst or ligand.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Medicine
Pharmaceuticals: Investigated for its potential use in the development of new drugs, particularly those targeting neurological pathways.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ®-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride: The enantiomer of the compound with different biological activity.
1-(2,3-Difluoro-4-methylphenyl)ethanamine: The non-chiral version of the compound.
1-(2,3-Difluorophenyl)ethanamine: A similar compound lacking the methyl group.
Uniqueness
®-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride is unique due to its specific chiral configuration, which can lead to different biological activities compared to its enantiomer or other similar compounds. This uniqueness makes it valuable in research and potential therapeutic applications.
Properties
Molecular Formula |
C9H11F2N |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
(1R)-1-(2,3-difluoro-4-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H11F2N/c1-5-3-4-7(6(2)12)9(11)8(5)10/h3-4,6H,12H2,1-2H3/t6-/m1/s1 |
InChI Key |
ANTSSDBMZGSREU-ZCFIWIBFSA-N |
Isomeric SMILES |
CC1=C(C(=C(C=C1)[C@@H](C)N)F)F |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C)N)F)F |
Origin of Product |
United States |
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